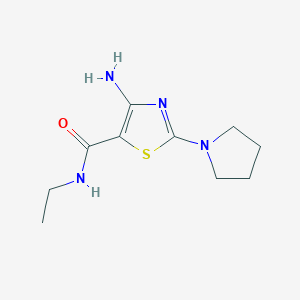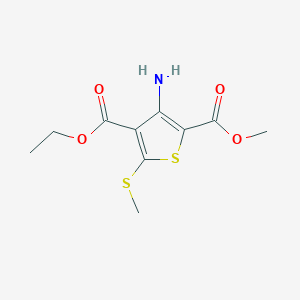![molecular formula C17H20N6O B12216855 N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12216855.png)
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is known for its unique structural features, which include a benzyl group, a morpholine ring, and a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Benzyl halides, morpholine derivatives, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(morpholin-4-yl)benzylamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-amine
- N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific combination of structural features, including the benzyl group, morpholine ring, and pyrazolo[3,4-d]pyrimidine core
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-benzyl-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C17H20N6O/c1-22-15-14(12-19-22)16(23-7-9-24-10-8-23)21-17(20-15)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,20,21) |
InChI Key |
QDSVILYBJMIZGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione](/img/structure/B12216777.png)

![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12216780.png)
![3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione](/img/structure/B12216785.png)
![3-[(3-Chlorophenyl)methylthio]-5-(4-fluorophenyl)-4-methyl-1,2,4-triazole](/img/structure/B12216787.png)
![3-(4-Fluorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine-7-thi ol](/img/structure/B12216794.png)
![1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12216797.png)
![(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone](/img/structure/B12216803.png)
![2-methyl-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12216808.png)
![2-(4-ethylphenoxy)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12216816.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12216828.png)
![N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12216832.png)
